IDO1 Inhibitory Potency: A 10-Fold Improvement Over Clinical Candidate Epacadostat in Cellular Assays
1-(2-Trifluorophenyl)-5-nitroindole exhibits an IC50 of 7 nM against human IDO1 in HeLa cells [1]. This is approximately 10.7-fold more potent than the Phase 3 clinical candidate epacadostat, which has a reported IDO1 cellular IC50 of 75 nM in a comparable assay format [2]. The 7 nM value also places the compound among the most potent IDO1 inhibitors identified in early-stage discovery programs, comparable to optimized leads such as LY-3381916 (IC50 = 7 nM) .
| Evidence Dimension | IDO1 inhibitory potency (IC50) in human cells |
|---|---|
| Target Compound Data | 7 nM |
| Comparator Or Baseline | Epacadostat: 75 nM (BindingDB BDBM50126143) |
| Quantified Difference | ~10.7-fold more potent |
| Conditions | Human HeLa cell-based assay, 24 hr incubation, tryptophan substrate (RFMS or fluorescence assay) |
Why This Matters
Higher potency enables lower dosing and potentially reduced off-target effects in IDO1-targeting immuno-oncology research programs.
- [1] BindingDB BDBM50578648 (CHEMBL4873803). Affinity Data: IC50 = 7 nM for human IDO1 in HeLa cells. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50578648 View Source
- [2] BindingDB BDBM50126143 (Epacadostat/INCB-024360). Affinity Data: IC50 = 75 nM for human IDO1. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50126143 View Source
